molecular formula C14H15N5 B15329664 4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile

4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile

Cat. No.: B15329664
M. Wt: 253.30 g/mol
InChI Key: ZJGWGTLVERFCOW-UHFFFAOYSA-N
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Description

4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile is an organic compound that features a piperazine ring, a pyrazole ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group such as a halide.

    Attachment of the Benzonitrile Group: The benzonitrile group is typically introduced through a nucleophilic aromatic substitution reaction, where a cyano group is added to a benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides or sulfonates as leaving groups, with nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile involves its binding to specific receptors in the central nervous system. The piperazine and pyrazole rings allow for high-affinity binding to dopamine receptors, particularly the D3 receptor. This binding modulates the receptor’s activity, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile is unique due to its specific combination of the piperazine, pyrazole, and benzonitrile groups, which confer high selectivity and affinity for the D3 receptor. This makes it a valuable tool in the study of neurological disorders and the development of therapeutic agents.

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

4-(3-piperazin-1-yl-1H-pyrazol-5-yl)benzonitrile

InChI

InChI=1S/C14H15N5/c15-10-11-1-3-12(4-2-11)13-9-14(18-17-13)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2,(H,17,18)

InChI Key

ZJGWGTLVERFCOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NNC(=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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